molecular formula C10H14O6 B14552905 3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-78-3

3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14552905
CAS No.: 61699-78-3
M. Wt: 230.21 g/mol
InChI Key: ASICDPROSQAGMG-UHFFFAOYSA-N
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Description

3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the family of squaric acid derivatives, which are characterized by a four-membered ring containing two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate reagents. One common method involves the reaction of squaric acid with 2-methoxyethanol under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

61699-78-3

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

3,4-bis(2-methoxyethoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H14O6/c1-13-3-5-15-9-7(11)8(12)10(9)16-6-4-14-2/h3-6H2,1-2H3

InChI Key

ASICDPROSQAGMG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=O)C1=O)OCCOC

Origin of Product

United States

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